3-(benzenesulfonyl)-N,N-diethylquinolin-4-amine
CAS No.: 872206-01-4
Cat. No.: VC4283054
Molecular Formula: C19H20N2O2S
Molecular Weight: 340.44
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 872206-01-4 |
---|---|
Molecular Formula | C19H20N2O2S |
Molecular Weight | 340.44 |
IUPAC Name | 3-(benzenesulfonyl)-N,N-diethylquinolin-4-amine |
Standard InChI | InChI=1S/C19H20N2O2S/c1-3-21(4-2)19-16-12-8-9-13-17(16)20-14-18(19)24(22,23)15-10-6-5-7-11-15/h5-14H,3-4H2,1-2H3 |
Standard InChI Key | CATLLTKGZWDCSF-UHFFFAOYSA-N |
SMILES | CCN(CC)C1=C(C=NC2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3 |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
3-(Benzenesulfonyl)-N,N-diethylquinolin-4-amine features a bicyclic quinoline scaffold fused with a benzene ring. Key structural elements include:
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Quinoline nucleus: A heterocyclic system comprising fused benzene and pyridine rings.
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Benzenesulfonyl group: Attached at position 3, introducing strong electron-withdrawing characteristics.
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N,N-Diethylamine: A tertiary amine at position 4, enhancing lipophilicity and potential blood-brain barrier permeability.
Table 1: Physicochemical Properties of 3-(Benzenesulfonyl)-N,N-diethylquinolin-4-amine
Property | Value |
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Molecular Formula | C₁₉H₂₀N₂O₂S |
Molecular Weight | 340.44 g/mol |
IUPAC Name | 3-(Benzenesulfonyl)-N,N-diethylquinolin-4-amine |
SMILES | CCN(CC)C₁=C(C=NC₂=CC=CC=C₂₁)S(=O)(=O)C₃=CC=CC=C₃ |
Solubility | Not experimentally determined |
The compound’s InChIKey (CATLLTKGZWDCSF-UHFFFAOYSA-N) confirms its unique stereoelectronic profile, while the benzenesulfonyl moiety contributes to π-π stacking interactions in biological systems.
Synthetic Pathways
Multi-Step Synthesis Strategy
The synthesis of 3-(benzenesulfonyl)-N,N-diethylquinolin-4-amine involves sequential functionalization of the quinoline core:
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Quinoline Core Formation: Skraup or Doebner-Miller synthesis typically yields the quinoline backbone.
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Sulfonylation at Position 3: Electrophilic aromatic substitution using benzenesulfonyl chloride under Friedel-Crafts conditions.
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Amination at Position 4: Nucleophilic substitution with diethylamine in the presence of a palladium catalyst.
Table 2: Key Synthetic Intermediates
Step | Reaction | Reagents/Conditions |
---|---|---|
1 | Quinoline formation | Glycerol, H₂SO₄, aniline derivative |
2 | Sulfonylation | Benzenesulfonyl chloride, AlCl₃ |
3 | Diethylamine incorporation | Pd(OAc)₂, Xantphos, K₂CO₃ |
Target | Inhibition (%) | IC₅₀ (μM) | Selectivity Ratio (MAO-B/BuChE) |
---|---|---|---|
MAO-B | 57.11 | 14.80 | 3.2:1 |
BuChE | 26.46 | 18.53 | - |
This dual inhibition profile suggests potential for treating neurodegenerative diseases with comorbid depression, as MAO-B regulates dopamine catabolism while BuChE modulates acetylcholine levels .
Structure-Activity Relationship (SAR) Insights
Impact of Substituent Positioning
SAR studies demonstrate critical dependencies on substituent electronic and steric properties:
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Benzenesulfonyl Group:
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N,N-Diethylamine:
Future Research Directions
Clinical Translation Challenges
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Bioavailability Optimization: Nanoemulsion formulations may address aqueous solubility limitations (<0.1 mg/mL).
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Target Engagement Validation: PET tracers incorporating ¹⁸F-labeled analogs could quantify brain penetrance in vivo.
Structural Modifications
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